Egrifta

Übersicht

Beschreibung

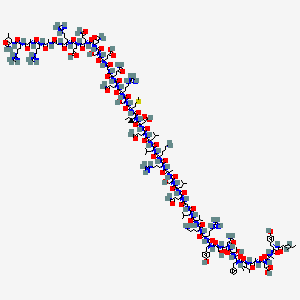

Tesamorelin ist ein synthetisches Peptid-Analogon des Wachstumshormon-freisetzenden Hormons (GHRH). Es besteht aus 44 Aminosäuren und wird hauptsächlich zur Behandlung der HIV-assoziierten Lipodystrophie eingesetzt, einer Erkrankung, die durch eine abnorme Fettverteilung im Körper gekennzeichnet ist. Tesamorelin stimuliert die Freisetzung von Wachstumshormon, was dazu beiträgt, überschüssiges Bauchfett bei Patienten mit dieser Erkrankung zu reduzieren .

Vorbereitungsmethoden

Tesamorelin wird unter Verwendung der Festphasenpeptidsynthese (SPPS) synthetisiert. Der Prozess beinhaltet die folgenden Schritte :

Harz als Träger: Ein Harz wird als Träger verwendet, an den Fmoc-Leu-OH und andere schützende Aminosäuren nacheinander gemäß der Struktursequenz von Tesamorelin gekoppelt werden.

Festphasensynthese: Vollgeschützte Fragmente werden unter Verwendung einer Festphasenmethode synthetisiert. Diese Fragmente sind Teile der Struktursequenz von Tesamorelin.

Kupplung und Trans-Hexensäure: Die vollgeschützten Fragmente und Trans-Hexensäure werden nacheinander mit dem Peptidharz in einer Festphase gekoppelt, um Tesamorelin-Peptidharz zu erhalten.

Cracken: Das Tesamorelin-Peptidharz wird gecrackt, um ein rohes Peptid zu erhalten.

Diese Methode ist effizient, kostengünstig und liefert Tesamorelin mit hoher Reinheit .

Analyse Chemischer Reaktionen

Table 1: Key Structural and Synthetic Features

Degradation Pathways and Stability

Tesamorelin’s stability is influenced by environmental factors and enzymatic activity:

-

Enzymatic Degradation : Without the hexenoyl group, the peptide is rapidly cleaved by DPP-4 at the Ala²-Tyr³ bond . The hexenoyl moiety reduces this cleavage, increasing plasma half-life .

-

Chemical Degradation :

Table 2: Stability Under Stress Conditions

Analytical Characterization

Structural confirmation and impurity profiling were conducted using:

-

Mass Spectrometry (MALDI-TOF) : Confirmed molecular weight (5,135.9 Da) .

-

Circular Dichroism (CD) : Assessed secondary structure alignment with native GHRH .

-

Peptide Mapping : Identified degradation products and impurities .

Table 3: Impurity Profile

| Impurity Type | Maximum Allowable Limit | Source |

|---|---|---|

| Trifluoroacetate | ≤0.1% | |

| Peptide-related (HPLC) | ≤2.0% total | |

| Residual Solvents | ICH Q3C compliant |

Drug-Drug Interactions

While tesamorelin itself has no direct CYP450 inhibition/induction , its pharmacodynamic effects require monitoring:

Wissenschaftliche Forschungsanwendungen

Reduction in Visceral Adipose Tissue

The primary application of Egrifta is its efficacy in reducing VAT. In pivotal Phase 3 clinical trials, this compound demonstrated a statistically significant reduction in VAT at 6 months: approximately 19.6% and 11.7% compared to placebo groups . The measurement of VAT was conducted via cross-sectional area analysis using CT scans at the L4-5 level, with a clinically meaningful threshold set at an 8% reduction .

Metabolic Benefits

In addition to VAT reduction, this compound has shown potential metabolic benefits:

- Total Fat Mass Reduction : An average decrease of about 1.4 kg was noted, primarily attributed to trunk fat loss.

- Lean Body Mass Increase : Patients experienced an increase in lean body mass, although this was not consistently measured across all studies.

- Lipid Profile Improvement : Some studies indicated reductions in triglycerides and cholesterol levels; however, these results were inconsistent and not robust enough to draw definitive conclusions about cardiovascular benefits .

Safety Profile

The safety profile of this compound includes some notable side effects:

- Hypersensitivity Reactions : Occurred in approximately 3.6% of patients during clinical trials.

- Increased Risk of Diabetes : There was a statistically significant increase in diabetes incidence among patients treated with this compound compared to placebo, raising concerns about its long-term safety regarding glucose metabolism .

Case Study: Effectiveness in Non-Alcoholic Fatty Liver Disease (NAFLD)

Recent findings suggest that this compound may also be effective in treating non-alcoholic fatty liver disease (NAFLD) in HIV patients. A study indicated that tesamorelin reduces liver fat and may prevent liver fibrosis, offering an additional therapeutic avenue for managing metabolic complications associated with HIV .

Long-term Observational Studies

Ongoing post-marketing studies aim to assess the long-term safety and efficacy of this compound, particularly concerning cardiovascular outcomes and diabetic retinopathy progression. One such study involves monitoring patients over ten years to evaluate cardiovascular safety profiles while receiving this compound treatment .

Summary Table of Clinical Findings

| Parameter | This compound (Tesamorelin) | Placebo |

|---|---|---|

| VAT Reduction (6 months) | 19.6% / 11.7% | N/A |

| Total Fat Mass Change | -1.4 kg | N/A |

| Lean Body Mass Change | Increase noted | N/A |

| Hypersensitivity Reactions | 3.6% | N/A |

| Increased Diabetes Incidence | Yes | No |

Wirkmechanismus

Tesamorelin exerts its effects by stimulating the release of growth hormone from the pituitary gland . It binds to the growth hormone-releasing hormone receptor on pituitary cells, leading to the secretion of growth hormone. This, in turn, increases the levels of insulin-like growth factor 1 (IGF-1) and insulin-like growth factor-binding protein 3 (IGFBP-3). These factors play a crucial role in reducing visceral adipose tissue and improving body composition .

Vergleich Mit ähnlichen Verbindungen

Tesamorelin wird oft mit anderen Wachstumshormon-freisetzenden Peptiden wie Sermorelin und Ipamorelin verglichen :

Sermorelin: Wie Tesamorelin ist Sermorelin ein synthetisches Peptid, das die Freisetzung von Wachstumshormon stimuliert.

Ipamorelin: Ipamorelin ist ein weiteres Wachstumshormon-freisetzendes Peptid, das die Wirkung von Ghrelin, einem natürlichen Hormon, nachahmt.

Die Einzigartigkeit von Tesamorelin liegt in seiner spezifischen Struktur und seiner gezielten Anwendung zur Reduzierung von überschüssigem Bauchfett bei HIV-Patienten mit Lipodystrophie .

Eigenschaften

IUPAC Name |

(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(E)-hex-3-enoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C221H366N72O67S/c1-25-28-30-53-163(308)260-145(92-120-54-58-122(299)59-55-120)198(343)255-116(21)179(324)276-150(96-169(316)317)199(344)256-117(22)180(325)291-172(111(16)26-2)214(359)284-147(91-119-43-31-29-32-44-119)206(351)293-174(118(23)298)215(360)285-149(95-162(230)307)205(350)289-155(104-297)210(355)280-146(93-121-56-60-123(300)61-57-121)203(348)267-130(51-41-83-248-220(240)241)186(331)266-126(46-34-36-78-223)197(342)290-171(110(14)15)212(357)283-141(87-106(6)7)183(328)252-100-166(311)258-133(63-70-157(225)302)190(335)278-144(90-109(12)13)202(347)288-152(101-294)208(353)257-115(20)178(323)262-128(49-39-81-246-218(236)237)185(330)265-125(45-33-35-77-222)189(334)277-143(89-108(10)11)201(346)279-142(88-107(8)9)200(345)272-137(66-73-160(228)305)195(340)282-151(97-170(318)319)207(352)292-173(112(17)27-3)213(358)274-139(76-85-361-24)196(341)287-153(102-295)209(354)268-131(52-42-84-249-221(242)243)187(332)270-135(64-71-158(226)303)192(337)269-132(62-69-156(224)301)182(327)251-99-165(310)259-134(67-74-167(312)313)191(336)286-154(103-296)211(356)281-148(94-161(229)306)204(349)273-136(65-72-159(227)304)193(338)271-138(68-75-168(314)315)194(339)264-124(47-37-79-244-216(232)233)181(326)250-98-164(309)253-113(18)176(321)261-127(48-38-80-245-217(234)235)184(329)254-114(19)177(322)263-129(50-40-82-247-219(238)239)188(333)275-140(175(231)320)86-105(4)5/h28-32,43-44,54-61,105-118,124-155,171-174,294-300H,25-27,33-42,45-53,62-104,222-223H2,1-24H3,(H2,224,301)(H2,225,302)(H2,226,303)(H2,227,304)(H2,228,305)(H2,229,306)(H2,230,307)(H2,231,320)(H,250,326)(H,251,327)(H,252,328)(H,253,309)(H,254,329)(H,255,343)(H,256,344)(H,257,353)(H,258,311)(H,259,310)(H,260,308)(H,261,321)(H,262,323)(H,263,322)(H,264,339)(H,265,330)(H,266,331)(H,267,348)(H,268,354)(H,269,337)(H,270,332)(H,271,338)(H,272,345)(H,273,349)(H,274,358)(H,275,333)(H,276,324)(H,277,334)(H,278,335)(H,279,346)(H,280,355)(H,281,356)(H,282,340)(H,283,357)(H,284,359)(H,285,360)(H,286,336)(H,287,341)(H,288,347)(H,289,350)(H,290,342)(H,291,325)(H,292,352)(H,293,351)(H,312,313)(H,314,315)(H,316,317)(H,318,319)(H4,232,233,244)(H4,234,235,245)(H4,236,237,246)(H4,238,239,247)(H4,240,241,248)(H4,242,243,249)/b30-28+/t111-,112-,113-,114-,115-,116-,117-,118+,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,171-,172-,173-,174-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEPNUQJQWDYKU-BMGKTWPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C221H366N72O67S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583207 | |

| Record name | Tesamorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

5136 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218949-48-5 | |

| Record name | Tesamorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.